(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Overview
Description
(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic compound belonging to the class of benzo[c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenylamino group, and a benzo[c][1,2]thiazinone core with a dioxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylaniline with benzylidene malononitrile, followed by cyclization with sulfur and subsequent oxidation to introduce the dioxide functionality. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate purification techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dioxide functionality to other forms, such as sulfides or thiols.
Substitution: The benzyl and dimethylphenylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one: Lacks the dioxide functionality, resulting in different reactivity and applications.
(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 1,1-dioxide: Similar structure but with different oxidation states, affecting its chemical behavior.
Uniqueness
The presence of the dioxide functionality in (E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide distinguishes it from other similar compounds
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(2,3-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-9-8-13-21(18(17)2)25-15-23-24(27)20-12-6-7-14-22(20)26(30(23,28)29)16-19-10-4-3-5-11-19/h3-15,25H,16H2,1-2H3/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLUWVEIIQXPL-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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